N-Formyl Maraviroc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

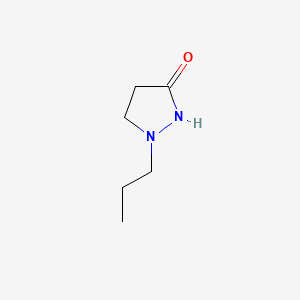

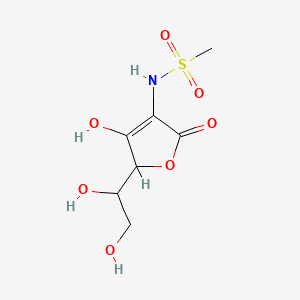

N-Formyl Maraviroc is a chemical compound with the molecular formula C30H41F2N5O2 . It is a derivative of Maraviroc, an antiretroviral medication used to treat HIV infection .

Synthesis Analysis

The synthesis of Maraviroc involves a site-selective C–H functionalization . The N-formylation of amines, which could be a step in the synthesis of this compound, can be achieved using methanol as a potential formyl carrier by a reusable chromium catalyst .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an N-formylated methionine (fMet), which is a prominent feature of protein synthesis in bacteria and mitochondria . The formyl group interacts with a specific motif in the receptor, and this interaction is crucial for the activity of the compound .作用機序

将来の方向性

The use of N-Formyl Maraviroc and similar compounds could be expanded beyond their current applications. For instance, formamides are key chemical feedstock for the manufacture of valuable heterocycles, bioactive molecules, and pharmaceuticals . They are also closely related with prebiotic chemistry and useful reagents in biochemistry and molecular biology, particularly in nucleic acids research . Therefore, the development of more efficient and sustainable methods for the synthesis of this compound and similar compounds could have significant implications for various fields of research and industry .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Formyl Maraviroc involves the conversion of Maraviroc to N-Formyl Maraviroc through a series of chemical reactions.", "Starting Materials": [ "Maraviroc", "Formic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Maraviroc in methanol", "Step 2: Add formic acid and hydrogen peroxide to the solution and stir for several hours at room temperature to form the formate ester intermediate", "Step 3: Add sodium hydroxide to the solution to hydrolyze the formate ester intermediate and form the N-Formyl Maraviroc", "Step 4: Isolate the N-Formyl Maraviroc by filtration and wash with water", "Step 5: Purify the N-Formyl Maraviroc using column chromatography" ] } | |

CAS番号 |

1346597-44-1 |

分子式 |

C30H41F2N5O2 |

分子量 |

541.688 |

IUPAC名 |

4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1 |

InChIキー |

VOAHTIZOTHESLT-GVHAAITQSA-N |

SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |

同義語 |

4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)

![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)

![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)

![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)

![6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B584326.png)